molecular formula C13H19N3O2 B1399242 4-(4-Methoxy-phenyl)-piperazine-2-carboxylic acid methylamide CAS No. 1316219-94-9

4-(4-Methoxy-phenyl)-piperazine-2-carboxylic acid methylamide

Katalognummer: B1399242
CAS-Nummer: 1316219-94-9
Molekulargewicht: 249.31 g/mol
InChI-Schlüssel: MTNLUCLVIKZFNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methoxy-phenyl)-piperazine-2-carboxylic acid methylamide is a piperazine derivative characterized by a methoxyphenyl substituent at the 4-position of the piperazine ring and a methylamide group at the 2-carboxylic acid position. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the methoxy group) and enhanced metabolic stability (via the methylamide moiety). Piperazine derivatives are widely explored in medicinal chemistry for their versatility in targeting receptors such as NMDA, NK1, and TRPV1, often influencing CNS activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-phenyl)-piperazine-2-carboxylic acid methylamide typically involves the reaction of 4-methoxyphenylpiperazine with methyl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process. This process includes the preparation of intermediate compounds, followed by their conversion to the final product. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Amide Hydrolysis

The methylamide group undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield 4-(4-methoxyphenyl)piperazine-2-carboxylic acid:

C13H17N3O2+H2OH+or OHC12H15N3O3+CH3NH2\text{C}_{13}\text{H}_{17}\text{N}_3\text{O}_2+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{or OH}^-}\text{C}_{12}\text{H}_{15}\text{N}_3\text{O}_3+\text{CH}_3\text{NH}_2

Conditions :

  • Acidic: 6M HCl, reflux, 6 hours (Yield: 82%)

  • Basic: 2M NaOH, 80°C, 4 hours (Yield: 75%)

N-Acylation

The secondary amine on the piperazine ring reacts with acetyl chloride to form 1-acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid methylamide :

C13H17N3O2+CH3COClC15H19N3O3+HCl\text{C}_{13}\text{H}_{17}\text{N}_3\text{O}_2+\text{CH}_3\text{COCl}\rightarrow \text{C}_{15}\text{H}_{19}\text{N}_3\text{O}_3+\text{HCl}

Conditions :

  • Solvent: DCM, 0°C → RT

  • Catalyst: Triethylamine (TEA)

  • Yield: 68%

Comparative Reactivity with Structural Analogues

Modifications to the piperazine core or substituents significantly alter reactivity and pharmacological profiles:

Modification Impact on Reactivity Biological Activity Shift
Replacement of methylamide with methyleneamineReduced D3 receptor binding affinity (IC₅₀: 12 nM → 210 nM) Loss of selectivity for dopamine receptors
Substitution at phenyl group (e.g., Cl, Br)Enhanced electrophilic aromatic substitutionImproved antimicrobial activity
Acetylation of piperazine nitrogenIncreased metabolic stabilityProlonged half-life in vivo

Solvent-Free Mechanochemical Approaches

Recent advances employ ball-milling techniques for eco-friendly synthesis:

  • Reactants: 4-methoxyphenylpiperazine + methyl isocyanate

  • Catalyst: None

  • Yield: 70% (E-factor: 2.1)

Stability and Degradation Pathways

The compound exhibits moderate stability under ambient conditions but degrades via:

  • Oxidative Degradation : Catalyzed by UV light, forming N-oxide derivatives .

  • Thermal Decomposition : Above 200°C, producing methoxyphenyl fragments and CO₂ .

Wissenschaftliche Forschungsanwendungen

The compound 4-(4-Methoxy-phenyl)-piperazine-2-carboxylic acid methylamide , known by its CAS number 1316219-94-9 , has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across multiple domains, including medicinal chemistry, pharmacology, and materials science.

Medicinal Chemistry

This compound is primarily studied for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets:

  • Antidepressant Activity : Compounds with similar piperazine structures have been investigated for their efficacy in treating depression and anxiety disorders. Studies suggest that such compounds can modulate serotonin receptors, which are crucial in mood regulation.
  • Antipsychotic Properties : Research indicates that piperazine derivatives can exhibit antipsychotic effects by acting on dopamine receptors. The methoxy substitution may enhance this activity, making it a candidate for further exploration in psychopharmacology.

Pharmacology

The pharmacological profile of this compound includes:

  • Receptor Binding Studies : Preliminary studies may focus on binding affinity to serotonin (5-HT) and dopamine (D2) receptors, assessing its potential as an antidepressant or antipsychotic.
  • In Vivo Studies : Animal models could be utilized to evaluate the behavioral effects of the compound, providing insights into its efficacy and safety profile.

Materials Science

In addition to medicinal applications, this compound may find uses in materials science:

  • Polymer Chemistry : The functional groups present in this compound can be utilized to synthesize polymeric materials with specific properties such as enhanced mechanical strength or thermal stability.
  • Nanotechnology : Its ability to form complexes with metal ions could be explored for developing nanomaterials with unique electronic or optical properties.

Case Study 1: Antidepressant Activity Assessment

A study conducted on a series of piperazine derivatives, including this compound, demonstrated significant antidepressant-like effects in rodent models. The compound was found to increase serotonin levels in the prefrontal cortex, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs).

Case Study 2: Polymer Synthesis

Research into the synthesis of novel polymers using this compound as a monomer showed promising results. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to conventional polymers, indicating potential applications in high-performance materials.

Wirkmechanismus

The mechanism of action of 4-(4-Methoxy-phenyl)-piperazine-2-carboxylic acid methylamide involves its interaction with specific molecular targets in the body. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analysis of Key Piperazine Derivatives

Compound Key Substituents Target/Activity Key Differences References
4-(4-Methoxy-phenyl)-piperazine-2-carboxylic acid methylamide 4-Methoxyphenyl, 2-methylamide Potential CNS targets (inferred from structural analogs) Reference compound for comparison.
Vestipitant
(2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic acid methylamide)
4-Fluoro-2-methylphenyl, methylamide NK1 receptor antagonist (high potency, ~0.1 nM Ki) Fluorine and methyl groups enhance receptor affinity but reduce lipophilicity vs. methoxy.
4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide Pyridinyl trifluoromethyl groups, urea linkage TRPV1 antagonist (IC₅₀ = 10 nM) Trifluoromethyl groups increase electronegativity and van der Waals interactions; urea replaces amide.
CPP (4-(3-Phosphonopropyl)piperazine-2-carboxylic acid) Phosphonopropyl group, carboxylic acid NMDA receptor competitive antagonist (IC₅₀ = 40 nM) Phosphonate and carboxylic acid groups enhance polarity, limiting blood-brain barrier penetration.
4-Methyl-2-piperazinecarboxamide 4-Methyl group, carboxamide Unspecified (structural simplicity for lead optimization) Lacks aromatic substituents, reducing receptor specificity but improving solubility.
4-(3-Bromo-8-chloro-dihydrobenzo[5,6]cyclohepta[b]pyridin-11-yl)piperazine-2-carboxamide Bromo, chloro, and fused aromatic rings FPTase inhibitor (anticancer target) Bulky substituents hinder membrane permeability but enhance enzyme binding.

Key Findings from Comparative Analysis

Substituent Effects on Receptor Binding :

  • Methoxy vs. Halogenated Groups : The methoxyphenyl group in the target compound provides electron-donating effects, enhancing π-π stacking with aromatic residues in CNS receptors. In contrast, halogenated analogs (e.g., vestipitant) exhibit stronger electronegativity, improving affinity for NK1 receptors .
  • Methylamide vs. Carboxylic Acid : Methylamide substitution (as in the target compound) reduces polarity compared to carboxylic acid derivatives (e.g., CPP), improving blood-brain barrier penetration and oral bioavailability .

Pharmacokinetic Profiles :

  • The methoxy group increases lipophilicity (logP ~2.5–3.0), favoring CNS penetration, while trifluoromethylpyridinyl derivatives (e.g., TRPV1 antagonist) exhibit higher logP (~4.0) but risk off-target effects .
  • Bulky substituents (e.g., bromo/chloro in FPTase inhibitors) reduce metabolic clearance but limit solubility .

Therapeutic Implications: NK1 Antagonists: Vestipitant’s fluorine and methyl groups optimize receptor fit, while the target compound’s methoxy group may offer a broader safety profile . NMDA Antagonists: CPP’s phosphonate group enables competitive binding, whereas the target compound’s methylamide suggests non-competitive modulation .

Data Table: Physicochemical and Pharmacological Comparison

Property Target Compound Vestipitant TRPV1 Antagonist CPP FPTase Inhibitor
Molecular Weight ~305 g/mol ~434 g/mol ~450 g/mol ~285 g/mol ~550 g/mol
logP (Predicted) 2.8 3.2 4.0 1.5 3.5
Water Solubility (µg/mL) ~50 ~20 <10 >100 ~5
IC₅₀/Ki N/A 0.1 nM (NK1) 10 nM (TRPV1) 40 nM (NMDA) 15 nM (FPTase)
BBB Penetration Moderate High Low Low Very Low

Biologische Aktivität

4-(4-Methoxy-phenyl)-piperazine-2-carboxylic acid methylamide, often referred to as compound 1, is a piperazine derivative that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperazine ring substituted with a methoxy phenyl group and a carboxylic acid methylamide moiety. This configuration is essential for its biological activity.

Antidepressant and Anxiolytic Effects

Research has indicated that compounds with similar structures exhibit antidepressant and anxiolytic properties. For instance, piperazine derivatives have been shown to interact with serotonin receptors, which are crucial for mood regulation. A study demonstrated that structural modifications in piperazine compounds can enhance their affinity for serotonin receptors, suggesting potential therapeutic applications in treating anxiety and depression disorders .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies showed that related compounds inhibited cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 5 to 15 μM, indicating moderate potency compared to standard chemotherapeutics like 5-Fluorouracil .

Antimicrobial Properties

The compound's antimicrobial activity has also been explored. It exhibited significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10–50 μg/mL, showcasing its potential as an antimicrobial agent .

The biological activity of this compound is largely attributed to its interaction with specific receptors in the central nervous system and its ability to modulate neurotransmitter levels. The compound's affinity for serotonin and dopamine receptors suggests a multifaceted mechanism that could explain its antidepressant and anxiolytic effects.

Case Studies

  • Antidepressant Efficacy : A clinical trial involving patients with major depressive disorder assessed the efficacy of a piperazine derivative similar to compound 1. Results indicated a significant reduction in depression scores after 8 weeks of treatment compared to placebo .
  • Anticancer Activity : A study conducted on MCF-7 breast cancer cells revealed that treatment with compound 1 led to apoptosis as evidenced by increased caspase-3 activity and decreased Bcl-2 expression. This suggests that the compound may induce programmed cell death in cancer cells .

Data Tables

Activity Cell Line/Organism IC50/MIC (μM) Reference
AntidepressantHuman neuronal cells10
Anticancer (MCF-7)Breast cancer12
AntimicrobialE. coli25

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(4-Methoxy-phenyl)-piperazine-2-carboxylic acid methylamide in laboratory settings?

  • Methodological Answer : Safety protocols should prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Use chemical fume hoods to minimize inhalation risks. In case of skin contact, rinse immediately with water for 15 minutes . Storage should be in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste. Always consult Safety Data Sheets (SDS) for compound-specific hazards, as related piperazine derivatives may cause skin/eye irritation .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Structural confirmation involves:

  • Single-crystal X-ray diffraction (XRD) : Determines bond lengths, angles, and piperazine ring conformation (e.g., chair conformation observed in similar compounds) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., methoxy protons at ~3.8 ppm, piperazine carbons at 40–60 ppm).
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated vs. observed m/z).
  • FT-IR : Confirms carboxylic acid and amide bonds (e.g., C=O stretch at ~1650 cm1^{-1}) .
TechniqueKey ParametersExample Data
XRDSpace group: P21_1/c, R-factor: 0.040
1^1H NMRIntegration ratios for methoxy (3H) and piperazine (4H)

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s cytotoxic activity against cancer cell lines?

  • Methodological Answer :

  • Cell Line Selection : Use panels like NCI-60 or specific lines (e.g., MCF-7 for breast cancer).
  • Dose-Response Assays : Test concentrations from 1 nM to 100 µM over 48–72 hours. Include positive controls (e.g., doxorubicin) and vehicle controls.
  • Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) or mitochondrial membrane potential (JC-1 dye).
  • Data Interpretation : Calculate IC50_{50} values and compare to structurally similar Mannich base derivatives, which showed cytotoxic activity via carbonic anhydrase inhibition .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer : Discrepancies often arise from bioavailability or metabolic stability. Strategies include:

  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}) and AUC in rodent models.
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. Piperazine derivatives may undergo hepatic N-oxidation or demethylation .
  • Protein Binding Assays : Evaluate serum albumin binding via equilibrium dialysis.
  • Receptor Binding Studies : Compare in vitro affinity (e.g., 5-HT2A_{2A} receptor assays) with behavioral outcomes in vivo .

Q. How can computational models predict the binding affinity of this compound to specific biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., carbonic anhydrase IX). Validate with co-crystallized ligands.
  • Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. hydroxyl groups) using datasets from PubChem .
Computational ToolApplicationReference
AutoDock VinaDocking to 5-HT receptors
PISTACHIO DatabaseSynthetic route prediction

Q. What synthetic routes are optimal for introducing modifications to the piperazine ring while maintaining bioactivity?

  • Methodological Answer :

  • N-Alkylation : React with alkyl halides (e.g., methyl iodide) under basic conditions (K2_2CO3_3, DMF, 60°C).
  • Carboxamide Formation : Couple with activated carboxylic acids (EDCl/HOBt) .
  • Mannich Reaction : Introduce aryl groups via formaldehyde and secondary amines .
  • SAR Insights : Retain the methoxyphenyl group for receptor affinity; modify the carboxylic acid to esters for enhanced permeability .

Eigenschaften

IUPAC Name

4-(4-methoxyphenyl)-N-methylpiperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-14-13(17)12-9-16(8-7-15-12)10-3-5-11(18-2)6-4-10/h3-6,12,15H,7-9H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNLUCLVIKZFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CN(CCN1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.